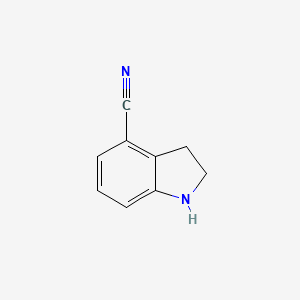

Indoline-4-carbonitrile

Descripción general

Descripción

Indoline-4-carbonitrile is a compound that falls under the category of indoles . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis Analysis

The synthesis of indoline-4-carbonitrile involves various methodologies. Different elements ranging from p-block elements, transition metals to lanthanides, along with peptides, surfactants, ionic liquids, and nanoparticles have been used to synthesize either the indole nucleus or its derivatives . A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro [chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes .Molecular Structure Analysis

Indoline-4-carbonitrile is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . Indoles are reactive at four different positions including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond and the C2–N sigma bond .Chemical Reactions Analysis

Indoline-4-carbonitrile has been used in various chemical reactions. For instance, it has been used in the one-pot synthesis of spiropyranopyrazoles via the reactions of hydrazines, β-keto esters, isatins, and malononitrile or ethyl cyanoacetate under solvent-free conditions . It has also been used in the synthesis of spiro [indoline-3,9′-xanthene]trione and spiro [chromene-4,3′-indoline]-3-carbonitrile derivatives .Physical And Chemical Properties Analysis

Indoline-4-carbonitrile is a compound that is frequently used in the synthesis of various organic compounds due to its unique physical and chemical properties . It is a part of the indole family, which is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds .Aplicaciones Científicas De Investigación

Indoline-4-carbonitrile: A Comprehensive Analysis of Scientific Research Applications: Indoline derivatives, including Indoline-4-carbonitrile, have garnered significant interest in scientific research due to their diverse biological activities and potential applications. Below are detailed sections focusing on unique applications of Indoline-4-carbonitrile in scientific research:

Anticancer Activity

Indoline derivatives have been explored for their potential in cancer therapy. The indoline structure is present in numerous natural products and has recently been studied for its role in constructing new drug scaffolds aimed at reducing the adverse side effects of cancer chemotherapy and surgery .

Antiviral Properties

Research indicates that indole derivatives exhibit antiviral activities. This makes Indoline-4-carbonitrile a candidate for further exploration in the development of antiviral drugs .

Anti-inflammatory Uses

The anti-inflammatory properties of indole derivatives are well-documented, suggesting that Indoline-4-carbonitrile could be used in the synthesis of anti-inflammatory medications .

Antimicrobial Applications

Indoline derivatives are known to possess antimicrobial activities, which could make Indoline-4-carbonitrile useful in the development of new antimicrobial agents .

Antidiabetic Potential

The antidiabetic activity of indole derivatives is another area of interest, indicating that Indoline-4-carbonitrile may have applications in managing diabetes .

Antimalarial Activity

Given the antimalarial properties of some indole derivatives, Indoline-4-carbonitrile could be investigated for its potential use in antimalarial drug development .

Anticholinesterase Activity

Indole derivatives have shown anticholinesterase activities, which are important in treating diseases like Alzheimer’s. This suggests possible research applications for Indoline-4-carbonitrile in neurodegenerative disease management .

Fluorescence Response in Chemical Sensing

Indoline derivatives have been utilized in chemical sensing due to their fluorescence response properties. This application could be particularly relevant for Indoline-4-carbonitrile in the development of fluorescent probes or sensors .

Mecanismo De Acción

Target of Action

Indoline-4-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which makes them useful in the development of new therapeutic derivatives .

Mode of Action

The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The NH group acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction between Indoline-4-carbonitrile and its targets can result in changes in the function of these proteins .

Biochemical Pathways

Indole derivatives, such as Indoline-4-carbonitrile, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Indoline-4-carbonitrile may affect multiple biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (e.g., the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This property can impact the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Indoline-4-carbonitrile and its bioavailability .

Result of Action

The molecular and cellular effects of Indoline-4-carbonitrile’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For example, in the context of its anticancer activity, it may induce apoptosis or inhibit cell proliferation .

Action Environment

The action, efficacy, and stability of Indoline-4-carbonitrile can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and stability of the compound . Additionally, the presence of other molecules or drugs can potentially affect the action of Indoline-4-carbonitrile through drug-drug interactions .

Propiedades

IUPAC Name |

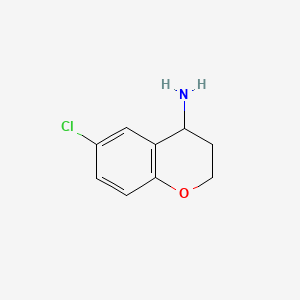

2,3-dihydro-1H-indole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-3,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRLRJLHVTVIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC(=C21)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-4-carbonitrile | |

CAS RN |

885278-80-8 | |

| Record name | 2,3-dihydro-1H-indole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do Indoline-4-carbonitrile derivatives interact with the androgen receptor, and what are the downstream effects?

A: Indoline-4-carbonitrile derivatives act as selective androgen receptor modulators (SARMs) by binding to the androgen receptor (AR). [] This binding triggers AR-mediated transcription. Interestingly, these compounds demonstrate a reduced ability to promote the interaction between the AR's carboxyl (C) and amino (N) termini. [] This N/C-termini interaction is associated with undesirable androgenic responses. In preclinical models, this translates to increased levator ani muscle weight (indicating anabolic activity) with minimal impact on prostate and seminal vesicle weights (suggesting reduced androgenic effects). []

Q2: Can you elaborate on the structure-activity relationship (SAR) of Indoline-4-carbonitrile derivatives in the context of androgen receptor modulation?

A: While specific structural modifications and their impact aren't detailed in the provided abstracts, it's clear that modifications to the core Indoline-4-carbonitrile structure influence its activity and selectivity as an androgen receptor modulator. [] For example, the presence of a 2-hydroxy-2-methyl-3-phenoxypropanoyl group at the 1-position of the Indoline-4-carbonitrile appears to be crucial for potent AR binding and selective modulation. [] Further research exploring various substitutions on the Indoline-4-carbonitrile scaffold is needed to fully elucidate the SAR and optimize compounds for desired activity profiles.

Q3: Beyond androgen receptor modulation, what other biological activities have been explored for Indoline-4-carbonitrile derivatives?

A: Research has shown that (1-(2-hydroxy-5-nitrophenyl)(4-hydroxyphenyl)methyl)indoline-4-carbonitrile (HIC), a specific Indoline-4-carbonitrile derivative, acts as an agonist of the P2Y1 receptor (P2Y1R). [] This activation leads to various downstream effects in prostate cancer cells, including reduced proliferation, altered adhesion, and cell cycle arrest. Importantly, HIC's action appears to involve p53 stabilization, contributing to its anti-cancer properties. []

Q4: What analytical techniques have been used to characterize Indoline-4-carbonitrile derivatives?

A: While the abstracts don't provide detailed analytical methods, it's implied that various techniques were employed to characterize the Indoline-4-carbonitrile derivatives. These likely include spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the compounds' structures and purities. [] Additionally, in vitro assays measuring AR binding affinity and transcriptional activity were likely used to assess their biological activity. [, ] In vivo studies, potentially involving techniques like liquid chromatography-mass spectrometry (LC-MS) for drug quantification, were also likely performed to evaluate the compounds' pharmacokinetic properties and efficacy in animal models. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1355730.png)

![(2'-Methoxy-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1355737.png)

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)

![Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1355756.png)

![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)